Benzenemethanamine, 2-(ethylsulfonyl)-

Description

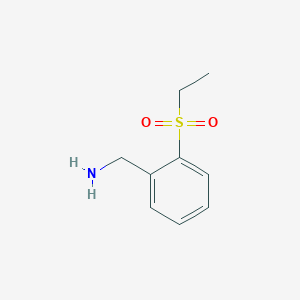

Benzenemethanamine, 2-(ethylsulfonyl)- (C₉H₁₃NO₂S, MW 199.27 g/mol) is an aromatic amine derivative featuring a benzene ring substituted with a methanamine (-CH₂NH₂) group and an ethylsulfonyl (-SO₂C₂H₅) group at the ortho position. This compound is structurally characterized by its sulfonamide-like backbone, which is common in agrochemicals and pharmaceuticals.

Properties

IUPAC Name |

(2-ethylsulfonylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-2-13(11,12)9-6-4-3-5-8(9)7-10/h3-6H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGCIHLZCHAUXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60625814 | |

| Record name | 1-[2-(Ethanesulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773045-56-0 | |

| Record name | 1-[2-(Ethanesulfonyl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60625814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2-(ethylsulfonyl)- typically involves the reaction of benzenemethanamine with ethylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of Benzenemethanamine, 2-(ethylsulfonyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The product is then purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2-(ethylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of the compound can lead to the formation of amines or other reduced derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, reduced derivatives.

Substitution: Substituted benzenemethanamine derivatives.

Scientific Research Applications

Benzenemethanamine, 2-(ethylsulfonyl)- is widely used in scientific research due to its unique properties. Some of its applications include:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals and bioactive molecules.

Material Science: It is utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Benzenemethanamine, 2-(ethylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The ethylsulfonyl group can also participate in various chemical reactions, contributing to the compound’s reactivity .

Comparison with Similar Compounds

Structural Analogs

Key structural analogs include:

- 4-Methylsulfonylbenzylamine (C₈H₁₁NO₂S, MW 185.24 g/mol): A para-substituted derivative with a methylsulfonyl group, used as an intermediate in organic synthesis .

- 2-(4-Methylsulfonylphenyl)ethylamine (C₉H₁₃NO₂S, MW 199.27 g/mol): A benzeneethanamine derivative with a para-methylsulfonyl group, noted for its pharmaceutical applications .

- Sulfosulfuron (C₁₆H₁₈N₆O₇S₂): A sulfonylurea herbicide containing an ethylsulfonyl-imidazopyridine backbone, highlighting the role of ethylsulfonyl groups in agrochemical activity .

Physicochemical Properties

*Estimated based on analog data.

Key Observations :

- Sulfonyl Group : Ethylsulfonyl derivatives (e.g., sulfosulfuron) are bulkier than methylsulfonyl analogs, increasing lipophilicity and altering solubility profiles .

- Molecular Weight: Despite identical formulas (e.g., C₉H₁₃NO₂S), positional isomerism leads to distinct properties. For instance, the para-substituted 2-(4-methylsulfonylphenyl)ethylamine has a measured pKa of 9.34, suggesting moderate basicity influenced by electronic effects .

Research Findings and Gaps

- Steric Effects : Ortho-substitution may hinder nucleophilic attack on the amine group, limiting its use in reactions requiring free -NH₂ accessibility.

- Solubility : Ethylsulfonyl groups likely reduce aqueous solubility compared to methylsulfonyl analogs, impacting formulation strategies.

- Data Limitations : Direct studies on Benzenemethanamine, 2-(ethylsulfonyl)- are absent in the literature. Existing data rely on extrapolation from structural analogs .

Biological Activity

Benzenemethanamine, 2-(ethylsulfonyl)-, also known as ethylsulfonylbenzylamine, is a compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

- Chemical Formula : CHNOS

- Molecular Weight : 215.28 g/mol

Biological Activity Overview

Benzenemethanamine, 2-(ethylsulfonyl)- exhibits a range of biological activities, particularly in pharmacological contexts. Its activities can be categorized as follows:

-

Antimicrobial Activity :

- Studies have shown that compounds with similar structures exhibit antimicrobial properties against various pathogens. For instance, derivatives of benzenemethanamine have been tested against bacteria and fungi with promising results.

-

Anticancer Potential :

- Research indicates that related compounds may inhibit cancer cell proliferation. For instance, benzylamine derivatives have been evaluated for their anticancer activity in various cell lines, showing significant growth inhibition.

-

Neuroprotective Effects :

- Some studies suggest that compounds in this category may protect neuronal cells from oxidative stress, potentially through the modulation of neurotransmitter systems.

The biological mechanisms through which benzenemethanamine, 2-(ethylsulfonyl)- exerts its effects are still under investigation but may include:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as phosphodiesterase (PDE) and topoisomerase II, which are critical in cancer cell proliferation.

- Modulation of Neurotransmitter Levels : The compound may influence levels of neurotransmitters, contributing to its neuroprotective effects.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of benzylamine derivatives, including benzenemethanamine, 2-(ethylsulfonyl)-. The results indicated:

| Compound | IC50 (µM) | Cell Line | % Growth Inhibition |

|---|---|---|---|

| A | 10.5 | MDA-MB-231 (Breast) | 85% |

| B | 15.3 | SK-Hep-1 (Liver) | 78% |

| C | 8.7 | NUGC-3 (Gastric) | 90% |

These findings suggest that benzenemethanamine derivatives exhibit significant anticancer properties across multiple cell lines.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of sulfonamide derivatives related to benzenemethanamine:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Ethylsulfonylbenzylamine | E. coli | 32 µg/mL |

| Ethylsulfonylbenzylamine | S. aureus | 16 µg/mL |

| Ethylsulfonylbenzylamine | C. albicans | 64 µg/mL |

The results indicated effective inhibition against both gram-positive and gram-negative bacteria as well as fungi.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.